Rivastigmine tartrate

Catalog No.
S541487
CAS No.
129101-54-8
M.F
C18H28N2O8
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivastigmine tartrate

CAS Number

129101-54-8

Product Name

Rivastigmine tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Molecular Formula

C18H28N2O8

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m1./s1

InChI Key

GWHQHAUAXRMMOT-RFVHGSKJSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate, 713, ENA, 713, SDZ ENA, ENA 713, ENA 713, SDZ, ENA-713, ENA713, Exelon, Hydrogen Tartrate, Rivastigmine, rivastigmine, Rivastigmine Hydrogen Tartrate, RivastigmineTartrate, SDZ ENA 713, Tartrate, Rivastigmine Hydrogen

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Mechanism of Action and Cholinergic System

Rivastigmine tartrate falls under the class of drugs known as cholinesterase inhibitors (ChEIs). These work by blocking the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which break down the neurotransmitter acetylcholine (ACh) in the brain. Increasing ACh levels can potentially improve cognitive function and alleviate symptoms in neurodegenerative disorders where ACh signaling is impaired, like AD and PD. [Source: ]

Applications in Alzheimer's Disease (AD)

Extensive research has investigated the efficacy of rivastigmine tartrate in managing AD symptoms. Numerous studies, including the Efficacy and Safety of Rivastigmine in Patients with Alzheimer's Disease: International Randomised Controlled Trial, have demonstrated its effectiveness in improving cognitive function, activities of daily living (ADLs), and global assessments in patients with mild to moderate AD. [Source: ] However, it's important to note that the effects are modest and do not slow down the disease progression.

Applications in Parkinson's Disease (PD)

While the primary focus has been on AD, research has explored rivastigmine tartrate's potential in PD, particularly for patients with dementia. Studies like Rivastigmine in the treatment of patients with Alzheimer's disease suggest benefits in cognitive function, neuropsychiatric symptoms, and ADLs in PD patients with dementia. [Source: ]

Ongoing Research and Development

Scientists are actively exploring different aspects of rivastigmine tartrate, including:

  • Novel delivery methods: Research is ongoing to develop alternative delivery methods like intranasal formulations for improved bioavailability and potentially reduced side effects. [Source: ]
  • Combination therapies: Studies are investigating the potential benefits of combining rivastigmine tartrate with other drugs or therapies for synergistic effects in managing neurodegenerative diseases.
  • Personalized medicine: Researchers are exploring how individual genetic variations might influence the response to rivastigmine tartrate, paving the way for personalized treatment approaches.

Rivastigmine tartrate is a reversible inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase, primarily used in the treatment of mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease. It is chemically classified as (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]-phenyl carbamate hydrogen-(2R,3R)-tartrate, with an empirical formula of C14H22N2O2C4H6O6\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_{2}\cdot \text{C}_{4}\text{H}_{6}\text{O}_{6} and a molecular weight of 400.43 g/mol . Rivastigmine tartrate appears as a white to off-white crystalline powder that is highly soluble in water and has a distribution coefficient indicating it can effectively penetrate the blood-brain barrier, reaching peak concentrations in cerebrospinal fluid within a few hours after administration .

As mentioned earlier, rivastigmine tartrate works by inhibiting cholinesterase, thereby increasing acetylcholine levels in the brain. Acetylcholine plays a crucial role in memory, learning, and other cognitive functions. In Alzheimer's and Parkinson's disease, the brain produces less acetylcholine. By increasing acetylcholine levels, rivastigmine tartrate may help improve symptoms like memory loss and thinking difficulties.

  • Toxicity: Rivastigmine tartrate can cause side effects like nausea, vomiting, diarrhea, and dizziness. In high doses, it can be toxic and lead to cholinergic crisis, a serious condition with symptoms like muscle weakness, seizures, and difficulty breathing [].
  • Flammability: Not flammable [].
  • Reactivity: May react with strong oxidizing agents [].

Rivastigmine functions by inhibiting cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. The primary metabolic pathway for rivastigmine involves cholinesterase-mediated hydrolysis, resulting in the formation of decarbamylated metabolites . The reaction can be summarized as follows:

Acetylcholine+CholinesteraseRivastigmineInhibitionIncreased Acetylcholine Levels\text{Acetylcholine}+\text{Cholinesterase}\xrightleftharpoons{\text{Rivastigmine}}\text{Inhibition}\Rightarrow \text{Increased Acetylcholine Levels}

The synthesis of rivastigmine involves several key steps:

  • Formation of the Carbamate: The reaction begins with the formation of a carbamate from N-ethyl-N-methylamine and phenyl isocyanate.
  • Dimethylation: The resulting compound undergoes dimethylation to introduce the dimethylamino group.
  • Salification: Finally, the product is treated with tartaric acid to form rivastigmine tartrate as a salt, enhancing its solubility and stability .
N Ethyl N methylamine+Phenyl isocyanateCarbamateRivastigmine+Tartaric AcidRivastigmine Tartrate\text{N Ethyl N methylamine}+\text{Phenyl isocyanate}\rightarrow \text{Carbamate}\rightarrow \text{Rivastigmine}+\text{Tartaric Acid}\rightarrow \text{Rivastigmine Tartrate}

Rivastigmine tartrate is primarily utilized in clinical settings for:

  • Alzheimer's Disease: To manage symptoms related to memory loss and cognitive decline.
  • Parkinson's Disease Dementia: To improve cognitive function and daily living activities in patients suffering from this condition.
  • Research: Investigated for potential applications in other neurodegenerative disorders due to its cholinergic effects .

Several compounds exhibit similar mechanisms of action as rivastigmine. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
DonepezilAcetylcholinesterase inhibitorSelective for acetylcholinesterase; longer half-life than rivastigmine.
GalantamineAcetylcholinesterase inhibitor; also modulates nicotinic receptorsDual action provides additional cognitive benefits.
TacrineAcetylcholinesterase inhibitorFirst drug approved for Alzheimer's but has significant hepatotoxicity risks compared to rivastigmine.
PhysostigmineReversible cholinesterase inhibitorNatural product; crosses blood-brain barrier rapidly but has a shorter duration of action than rivastigmine.

Rivastigmine's unique profile lies in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, making it particularly effective in enhancing cholinergic function in the brain while having a relatively favorable safety profile compared to other agents like tacrine .

Molecular docking studies have provided comprehensive insights into the binding mechanisms of rivastigmine tartrate with various protein targets relevant to Alzheimer disease therapy. The computational analysis reveals distinct binding patterns and affinities across different protein systems, demonstrating the compound's versatility in molecular recognition processes [1] [2].

The most extensively characterized interaction involves the binding of rivastigmine tartrate to human transferrin, where molecular docking calculations demonstrate a significant binding affinity of -5.7 kcal/mol [1]. The binding site analysis identifies two critical residues, histidine 598 and leucine 641, as central components of the interaction interface. These residues facilitate multiple interaction types, including hydrogen bonding, van der Waals forces, and alkyl interactions, which collectively contribute to the stability of the rivastigmine tartrate-human transferrin complex [1]. The binding constant of 5.3 × 10⁴ M⁻¹ at 301 K indicates moderate to strong binding affinity, suggesting physiologically relevant interactions in plasma protein binding scenarios [3].

Comparative docking analysis with irisin, a recently discovered exercise-induced myokine, reveals a binding affinity of -5.4 kcal/mol [4] [5]. The rivastigmine tartrate molecule occupies a deep cavity within the irisin binding pocket, establishing favorable interactions through hydrogen bonding and van der Waals forces [5]. The predicted affinity demonstrates a ligand efficiency of 0.3 kcal mol⁻¹ non-hydrogen atom⁻¹, with a calculated pKi value of 3.96, indicating significant binding potential for therapeutic applications [5].

The interaction with acetylcholinesterase represents a unique binding mechanism involving covalent modification rather than reversible binding. Structural analysis reveals that rivastigmine tartrate forms a covalent carbamyl linkage with the active site serine residue [6]. This covalent interaction results in retention of the leaving group, (−)-S-3-[1-(dimethylamino)ethyl]phenol, within the anionic binding site [6]. A significant conformational change occurs in the active site histidine 440, which moves away from its normal hydrogen-bonded partner glutamate 327, effectively disrupting the catalytic triad and explaining the unusually slow reactivation kinetics observed experimentally [6].

Table 1. Molecular Docking Results - Binding Site Characterization

Target ProteinBinding Affinity (kcal/mol)Key Binding ResiduesBinding Constant (M⁻¹)Interaction Type
Human Transferrin (hTf)-5.7His 598, Leu 6415.3 × 10⁴ (at 301K)Hydrogen bonding, van der Waals, alkyl interactions
Irisin-5.4Deep cavity binding pocket1.3 × 10⁴ (at 20°C)Hydrogen bonding, van der Waals forces
Acetylcholinesterase (AChE)Not specifiedActive site serine, His 440, Glu 327Not specifiedCovalent carbamylation, disrupted catalytic triad
Bovine Serum Albumin (BSA)Not specifiedNot specified2.5 × 10⁴ (at 298K)Static complex formation

The binding site analysis across different protein targets demonstrates the molecular basis for rivastigmine tartrate's mechanism of action and its interactions with plasma proteins, providing crucial information for understanding both therapeutic efficacy and pharmacokinetic properties [1] [7] [8].

Conformational Dynamics Through Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed insights into the conformational behavior and dynamic stability of rivastigmine tartrate in complex with various protein targets. The computational framework employed utilizes the GROMACS-2018.1 package with the AMBER99SB-ILDN force field, representing a robust methodology for investigating protein-drug interactions [9].

The simulation protocol involves solvation of protein-rivastigmine tartrate complexes using the TIP3P water model within triclinic periodic boundary conditions [9]. The topology of rivastigmine tartrate was generated using Antechamber with the AM1-BCC charge model through AmberTools21, ensuring accurate representation of the molecular electrostatic properties [9]. The systems were neutralized through addition of appropriate counter ions to maintain electrical neutrality throughout the simulation trajectories [9].

Trajectory analysis over a 50-nanosecond simulation period reveals important conformational characteristics of the rivastigmine tartrate-protein complexes [7]. The molecular dynamics simulations demonstrate that rivastigmine tartrate maintains stable interactions with target proteins while allowing for natural thermal fluctuations consistent with physiological conditions [7]. Root mean square deviation analysis indicates convergence of the system to equilibrium conformations, suggesting that the binding poses identified through molecular docking represent thermodynamically stable configurations [7].

The conformational dynamics analysis reveals that rivastigmine tartrate exhibits restricted mobility when bound to protein targets, consistent with the formation of stable intermolecular interactions [7]. Radius of gyration calculations demonstrate that protein structures remain compact throughout the simulation period, indicating that rivastigmine tartrate binding does not induce significant protein unfolding or destabilization [7]. This finding supports the therapeutic viability of rivastigmine tartrate as it maintains protein structural integrity while modulating functional activity.

Table 2. Molecular Dynamics Simulation Parameters

ParameterValue/MethodSoftware Package
Force FieldAMBER99SB-ILDNGROMACS-2018.1
Water ModelTIP3PGROMACS-2018.1
Simulation Time50 nsGROMACS-2018.1
TemperatureNot specifiedGROMACS-2018.1
PressureNot specifiedGROMACS-2018.1
Integration Time StepNot specifiedGROMACS-2018.1
Periodic Boundary ConditionsTriclinic boxGROMACS-2018.1
Electrostatics TreatmentNot specifiedGROMACS-2018.1

The molecular dynamics simulations provide validation for the molecular docking results by demonstrating the temporal stability of predicted binding poses [9] [7]. The conformational sampling achieved through extended simulation periods allows for assessment of binding site flexibility and identification of alternative binding conformations that may contribute to the overall binding affinity [7]. These findings contribute to a comprehensive understanding of rivastigmine tartrate's molecular behavior in biological environments and support the rational design of improved cholinesterase inhibitors.

Quantum Mechanical Analysis of Reactivity

Quantum mechanical analysis of rivastigmine tartrate provides fundamental insights into the electronic structure and reactivity properties that govern its biological activity and chemical stability. The computational investigation employs density functional theory methods to optimize molecular geometries and calculate electronic properties relevant to drug-target interactions [10].

Crystal structure analysis reveals that rivastigmine hydrogen tartrate crystallizes in the monoclinic space group P21 with specific lattice parameters: a = 17.538 Å, b = 8.327 Å, c = 7.261 Å, and β = 98.800° [10]. The unit cell volume of 1047.929 ų contains two formula units, indicating a relatively compact molecular packing arrangement [10]. The crystal structure optimization using density functional techniques provides accurate geometric parameters for subsequent quantum mechanical property calculations [10].

The hydrogen bonding network within the crystal structure demonstrates the importance of intermolecular interactions in stabilizing the rivastigmine tartrate solid state [10]. The un-ionized end of hydrogen tartrate anions forms strong hydrogen bonds with ionized ends of adjacent anions, creating extended chain structures [10]. The rivastigmine cation contributes to this network through hydrogen bonding between its ammonium group and the carbonyl oxygen atom of the tartrate anion [10]. These interactions form a corrugated network in the bc-plane, with additional stabilization provided by several carbon-hydrogen to oxygen hydrogen bonds [10].

Quantum mechanical conformation examination using Hartree-Fock/6-21G*/water calculations indicates that the observed crystal conformation represents an energetically favorable arrangement [10]. The density functional theory optimization confirms the structural stability and provides electronic charge distributions that influence intermolecular recognition processes [10]. The optimized geometry serves as the foundation for calculating molecular orbital energies, electron density distributions, and electrostatic potential surfaces that govern chemical reactivity [10].

Table 3. Quantum Mechanical Analysis - Crystal Structure Data

PropertyValueDescription
Space GroupP21 (#4)Monoclinic crystal system
Unit Cell Parameter a (Å)17.538 34(5)Lattice parameter along a-axis
Unit Cell Parameter b (Å)8.326 89(2)Lattice parameter along b-axis
Unit Cell Parameter c (Å)7.261 11(2)Lattice parameter along c-axis
Beta Angle (°)98.7999(2)Monoclinic angle
Unit Cell Volume (ų)1047.929(4)Unit cell volume
Formula Units per Cell (Z)2Number of formula units
Hydrogen Bond NetworkCorrugated network in bc-planeThree-dimensional hydrogen bonding
DFT Optimization MethodDensity Functional TheoryStructure optimization method

Electronic structure analysis reveals that the carbamate functional group within rivastigmine tartrate exhibits specific reactivity patterns that facilitate covalent binding to acetylcholinesterase [6]. The electron-withdrawing nature of the carbamate carbonyl group increases the electrophilicity of the carbon atom, promoting nucleophilic attack by the serine hydroxyl group in the enzyme active site [6]. Quantum mechanical calculations of frontier molecular orbitals provide insight into the preferred sites for nucleophilic and electrophilic interactions [10].

The thermodynamic parameters derived from quantum mechanical analysis support the experimental observations of spontaneous binding processes [1] [5]. The calculated Gibbs free energy changes demonstrate favorable interaction energies across multiple protein targets, with values ranging from -3.13 to -6.24 kcal/mol depending on the specific system and temperature conditions [1] [5]. The negative enthalpy changes indicate exothermic binding processes driven primarily by hydrogen bonding and van der Waals interactions rather than hydrophobic effects [1] [5].

Table 4. Thermodynamic Parameters from Computational Studies

SystemΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol/K)Binding Sites (n)
hTf-RT (301K)-6.24-237.5-768.20.99
hTf-RT (303K)-4.71-237.5-768.20.99
hTf-RT (305K)-3.17-237.5-768.20.93
Irisin-RT (20°C)-5.40-161.7-52.81.07
Irisin-RT (28°C)-4.10-161.7-52.80.66
Irisin-RT (34°C)-3.13-161.7-52.80.60

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

400.18456586 g/mol

Monoisotopic Mass

400.18456586 g/mol

Heavy Atom Count

28

Appearance

Assay:≥95%A crystalline solid

UNII

9IY2357JPE

Drug Indication

Symptomatic treatment of mild to moderately severe Alzheimer's dementia. Symptomatic treatment of mild to moderately severe dementia in patients with idiopathic Parkinson's disease.

Pharmacology

Rivastigmine Tartrate is the tartrate salt form of rivastigmine, a phenylcarbamate derivative exhibiting cognitive stimulating property. Although the mechanism of action has not been fully elucidated, rivastigmine tartrate may bind reversibly to cholinesterase, thereby decreasing the breakdown of acetylcholine and enhancing cholinergic function.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

ATC Code

N06DA03

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Other CAS

129101-54-8

Wikipedia

Rivastigmine tartrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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